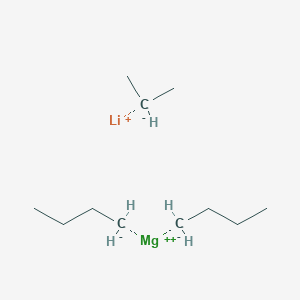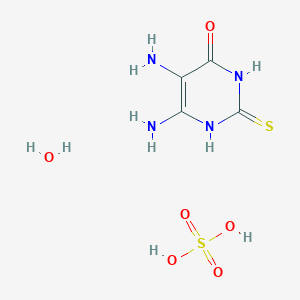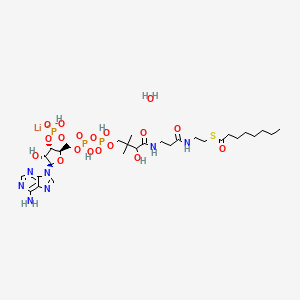
Octanoyl coenzyme A lithium salt hydrate
Vue d'ensemble
Description
Octanoyl coenzyme A lithium salt hydrate, also known as Capryloyl coenzyme A lithium salt hydrate, is a medium-chain fatty acid covalently linked to coenzyme A . It functions as an acyl group carrier and is a donor molecule for the acylation (octanylation) of Ghrelin and other peptides by ghrelin O-acyltransferase (s) (GOAT) . It has a molecular weight of 893.73 (free acid basis) .
Molecular Structure Analysis
The empirical formula of this compound is C29H50N7O17P3S · xLi+ · yH2O . The SMILES string representation is [Li+]. [Li+]. [Li+].O.CCCCCCCC (=O)SCCNC (=O)CCNC (=O) [C@H] (O)C © ©COP ( [O-]) (=O)OP ( [O-]) (=O)OC [C@H]1O [C@H] ( [C@H] (O) [C@@H]1OP (O) ( [O-])=O)n2cnc3c (N)ncnc23 .Chemical Reactions Analysis
This compound is involved in the acylation (octanylation) of Ghrelin and other peptides by ghrelin O-acyltransferase (s) (GOAT) . It plays a pivotal role in numerous biochemical and physiological processes .Physical and Chemical Properties Analysis
This compound is a powder with an assay of ≥95% (HPLC) . It is soluble in water at a concentration of 25 mg/mL . The storage temperature is −20°C .Mécanisme D'action
Target of Action
The primary target of Octanoyl coenzyme A lithium salt hydrate is Ghrelin O-acyltransferase (GOAT) . GOAT is an enzyme that plays a crucial role in the acylation (octanylation) of Ghrelin and other peptides .
Mode of Action
This compound functions as a donor molecule for the acylation process . It interacts with its target, GOAT, to facilitate the acylation of Ghrelin and other peptides . This interaction results in the formation of a medium-chain fatty acid that is covalently linked to coenzyme A .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Ghrelin O-acyltransferase pathway . The compound’s action on this pathway leads to the octanylation of Ghrelin and other peptides
Result of Action
The primary molecular effect of this compound’s action is the acylation of Ghrelin . This acylation is necessary for Ghrelin’s endocrine actions . On a cellular level, the effects of this compound’s action are still being researched.
Action Environment
It is known that the compound is typically stored at a temperature of-20°C , suggesting that temperature could play a role in maintaining its stability
Analyse Biochimique
Biochemical Properties
Octanoyl coenzyme A lithium salt hydrate functions as an acyl group carrier . It is a donor molecule for the acylation (octanylation) of Ghrelin and other peptides by ghrelin O-acyltransferase (s) (GOAT) . It is a medium-chain fatty acid covalently linked to coenzyme A . It has been found to inhibit citrate synthase and glutamate dehydrogenase, with IC50 values of 0.4-1.6 mM .
Cellular Effects
It is known that this compound plays a crucial role in the physiological effects of ghrelin, including the regulation of feeding, adiposity, and insulin secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a donor molecule for the acylation of peptides . This process is facilitated by ghrelin O-acyltransferase, which attaches the octanoyl group from this compound to the ghrelin peptide .
Metabolic Pathways
This compound is involved in the metabolic pathway of acylation, where it donates an octanoyl group to peptides . The enzymes and cofactors it interacts with in this process include ghrelin O-acyltransferase .
Propriétés
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMFNYZOJIHQV-WLJQAKOVSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51LiN7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


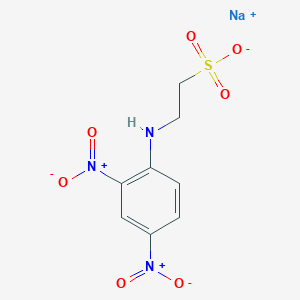
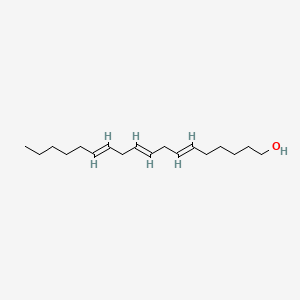



![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)


